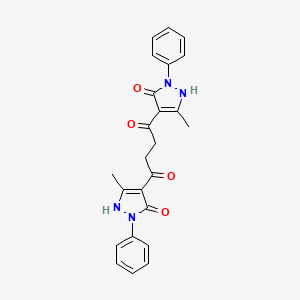![molecular formula C19H35N3O2 B14306882 2-Cyano-2-[(hexadecyloxy)imino]acetamide CAS No. 111778-27-9](/img/structure/B14306882.png)
2-Cyano-2-[(hexadecyloxy)imino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-[(hexadecyloxy)imino]acetamide is an organic compound characterized by the presence of a cyano group and an imino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-[(hexadecyloxy)imino]acetamide typically involves the reaction of hexadecyloxyamine with cyanoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified through techniques such as crystallization or chromatography to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-[(hexadecyloxy)imino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the imino group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Cyano-2-[(hexadecyloxy)imino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-2-[(hexadecyloxy)imino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and imino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide: Shares the cyano group but lacks the hexadecyloxy and imino groups.
Hexadecyloxyamine: Contains the hexadecyloxy group but lacks the cyano and imino groups.
Uniqueness
2-Cyano-2-[(hexadecyloxy)imino]acetamide is unique due to the combination of cyano, imino, and hexadecyloxy groups in its structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
111778-27-9 |
|---|---|
Molecular Formula |
C19H35N3O2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-amino-N-hexadecoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C19H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-22-18(17-20)19(21)23/h2-16H2,1H3,(H2,21,23) |
InChI Key |
AVJRUOTWJGZOER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCON=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)


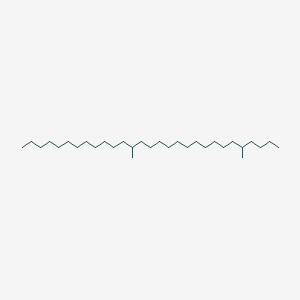
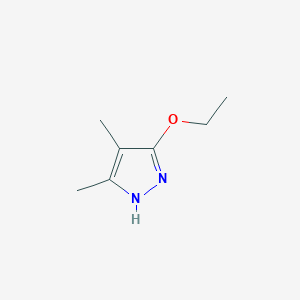
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

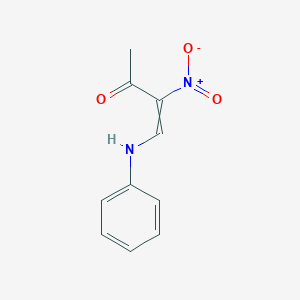
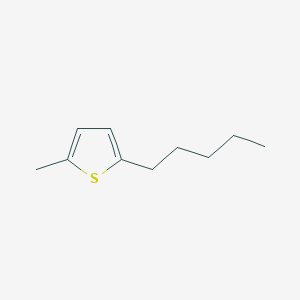
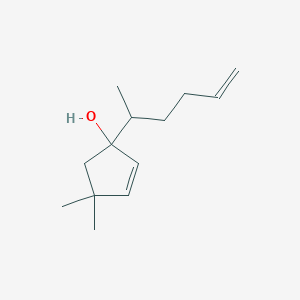
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
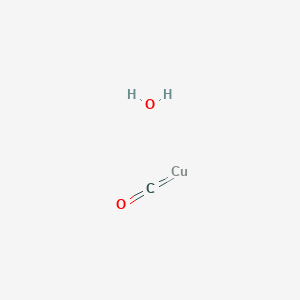
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
